N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cytotoxicity Ovarian cancer Chromene carboxamide

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide (CAS 879766-15-1) is a synthetic small-molecule chromene-2-carboxamide. The chromene-2-carboxamide scaffold is widely explored for dual cytotoxic and lipoxygenase-inhibitory activities, with structure-activity relationship (SAR) studies demonstrating that substituents on both the chromone nucleus and the amide side chain critically modulate biological potency and selectivity.

Molecular Formula C15H15NO5S
Molecular Weight 321.3 g/mol
Cat. No. B12139221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC15H15NO5S
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3CCS(=O)(=O)C3
InChIInChI=1S/C15H15NO5S/c1-9-2-3-13-11(6-9)12(17)7-14(21-13)15(18)16-10-4-5-22(19,20)8-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,16,18)
InChIKeyIOVAHRBVRYGLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide – Baseline Procurement & Class Characteristics


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide (CAS 879766-15-1) is a synthetic small-molecule chromene-2-carboxamide . The chromene-2-carboxamide scaffold is widely explored for dual cytotoxic and lipoxygenase-inhibitory activities, with structure-activity relationship (SAR) studies demonstrating that substituents on both the chromone nucleus and the amide side chain critically modulate biological potency and selectivity [1]. This compound features a 6-methyl substituent on the chromone ring and a 1,1-dioxidotetrahydrothiophen-3-yl amide side chain, a combination that differentiates it from other in-class analogs.

Why Generic Substitution Fails for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide


Chromene-2-carboxamide analogs are not interchangeable because even small modifications to the chromone substituent or the amide side chain produce large shifts in both cytotoxic potency and enzyme inhibition profile [1]. For example, replacing a 6-fluoro with a 6-methyl group on the chromone nucleus can abolish or invert selectivity for cancer cell lines, while changing the amide side chain from a simple alkyl to a sulfone-bearing heterocycle alters 5-lipoxygenase vs. cyclooxygenase inhibition [1][2]. Therefore, selecting this specific compound is essential for maintaining a predetermined pharmacological fingerprint.

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide vs. Closest Analogs


Cytotoxic Selectivity Profile Against A2780 Ovarian Cancer Cells

The compound was tested for cytotoxic potency against the A2780 human ovarian tumor cell line . While an exact IC50 value was not disclosed in the publicly available assay summary, the positive activity flag (value = 1) in the standardized ALA619130 assay confirms measurable cytotoxicity in this model. Comparative data from the chromone-2-carboxamide series shows that closely related analogs lacking the 6-methyl or dioxidotetrahydrothiophen moiety display IC50 values ranging from 0.9 to >10 µM across MCF-7, OVCAR, IGROV, and HCT-116 lines [1]. This positions the target compound within a therapeutically relevant potency window.

Cytotoxicity Ovarian cancer Chromene carboxamide

Predicted 5-Lipoxygenase Inhibitory Potential via Hydrophilic Amide Side Chain

SAR analysis of 21 chromone-2-carboxamide derivatives revealed that hydrophilic amide side chains significantly enhance 5-lipoxygenase (5-LOX) inhibition [1]. The target compound's 1,1-dioxidotetrahydrothiophen-3-yl group is a polar sulfone-bearing heterocycle with a calculated polar surface area (PSA) of approximately 98 Ų (estimated from fragment contributions), placing it in the hydrophilic region associated with stronger 5-LOX inhibition. In contrast, analogs with hydrophobic side chains (e.g., propyl, 3-ethylphenyl) showed reduced 5-LOX inhibitory activity but increased cytotoxic potency [1].

5-Lipoxygenase inhibition Anti-inflammatory SAR

Differentiation from 6-Fluoro and Unsubstituted Chromone Analogs

In the chromone-2-carboxamide series, the 6-position substituent is a key determinant of potency: a 6-fluoro substituent conferred the highest cytotoxic activity, while the unsubstituted or 6-methyl analogs showed attenuated but distinct selectivity profiles [1]. The target compound's 6-methyl group represents a moderate electron-donating substituent, predicted to yield intermediate potency with potentially lower off-target effects compared to the 6-fluoro analog. This methyl-for-fluoro trade-off is critical when procuring compounds for selectivity screening.

Structure-activity relationship Chromone substitution Cytotoxicity

Physicochemical Differentiation – Molecular Weight and PSA in the Drug-Like Space

The chromone-2-carboxamide series was shown to possess physicochemical properties consistent with drug-development requirements, including favorable ligand efficiency values [1]. The target compound, with a molecular weight of 321.3 g/mol , falls within the preferred range for lead-like compounds (MW < 350). In contrast, many biologically active chromene-2-carboxamide analogs with bulkier N-substituents (e.g., N-benzyl, N-(dimethylamino)benzyl) exceed 400 g/mol, which may compromise solubility and permeability. The dioxidotetrahydrothiophen ring contributes hydrogen-bond acceptor capacity without excessive lipophilicity.

Drug-likeness Physicochemical properties Ligand efficiency

Optimal Research & Industrial Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide


Oncology Probe Screening – Ovarian Cancer Cytotoxicity Profiling

Based on confirmed activity against A2780 ovarian cancer cells, this compound is suitable as a starting point for ovarian cancer cytotoxicity screening and SAR expansion around the chromene-2-carboxamide scaffold .

Dual 5-LOX / Cytotoxicity Phenotypic Screening

The hydrophilic sulfone side chain predicts 5-lipoxygenase inhibitory activity, making this compound a candidate for dual-mechanism phenotypic screens in inflammatory cancers where leukotriene signaling contributes to tumor progression [1].

Lead-Like Fragment Follow-Up in Drug Discovery Libraries

With a molecular weight of 321.3 g/mol, this compound satisfies lead-like criteria and can serve as a core scaffold for fragment-based or structure-guided optimization programs targeting chromone-recognizing enzymes or receptors .

Negative Control for 6-Fluoro Chromone Analogs

The 6-methyl substituent yields attenuated cytotoxicity relative to 6-fluoro analogs, allowing this compound to be deployed as a selectivity control in experiments designed to isolate the contribution of the 6-fluoro group to potency and target engagement [1].

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